molecular formula C17H15ClN2O2S B12919207 Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate CAS No. 206256-23-7

Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate

Cat. No.: B12919207
CAS No.: 206256-23-7
M. Wt: 346.8 g/mol
InChI Key: JOAZAGOUKKSIPI-UHFFFAOYSA-N
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Description

Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, which can be synthesized through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

Next, the thioether linkage is introduced by reacting the indole derivative with 2-amino-5-chlorothiophenol. This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Finally, the ethyl ester group is introduced by esterification of the carboxylic acid group on the indole ring. This can be achieved by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amino derivative

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with cellular membranes and proteins may contribute to its antimicrobial and anti-inflammatory properties.

Comparison with Similar Compounds

Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core but different functional groups.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core and additional functional groups that confer its anti-inflammatory properties.

    Tryptophan: An essential amino acid with an indole core, important for protein synthesis and as a precursor for neurotransmitters.

The uniqueness of Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other indole derivatives.

Properties

CAS No.

206256-23-7

Molecular Formula

C17H15ClN2O2S

Molecular Weight

346.8 g/mol

IUPAC Name

ethyl 3-(2-amino-5-chlorophenyl)sulfanyl-1H-indole-2-carboxylate

InChI

InChI=1S/C17H15ClN2O2S/c1-2-22-17(21)15-16(11-5-3-4-6-13(11)20-15)23-14-9-10(18)7-8-12(14)19/h3-9,20H,2,19H2,1H3

InChI Key

JOAZAGOUKKSIPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)SC3=C(C=CC(=C3)Cl)N

Origin of Product

United States

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